Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper
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Overview
Description
(3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex is a coordination compound that features a copper ion coordinated with a piperazinedione ligand substituted with imidazolylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex typically involves the following steps:
Preparation of the Ligand: The ligand, (3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. This process involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Complexation with Copper: The prepared ligand is then reacted with a copper salt, such as copper(II) sulfate or copper(II) chloride, in an appropriate solvent like methanol or ethanol. The reaction is typically carried out under reflux conditions to ensure complete complexation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it can be oxidized from Cu(I) to Cu(II) or reduced from Cu(II) to Cu(I).
Substitution: The imidazolylmethyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Coordination Reactions: The copper center can coordinate with other ligands, forming new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coordination: Ligands like ammonia, phosphines, or other nitrogen-containing compounds can be used for coordination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions may result in modified imidazolylmethyl groups.
Scientific Research Applications
(3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Catalysis: The copper center can act as a catalyst in various organic reactions, including oxidation and coupling reactions.
Material Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or metal-organic frameworks.
Mechanism of Action
The mechanism by which (3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the imidazolylmethyl groups can interact with biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives, which also contain nitrogen heterocycles, share some similarities with the piperazinedione ligand.
Copper Complexes: Other copper complexes with different ligands can be compared to understand the unique properties of this compound.
Uniqueness
The uniqueness of (3S-cis)-2,5-Piperazinedione, 3,6-bis(1H-imidazol-4-ylmethyl)-, copper complex lies in its specific ligand structure, which provides distinct coordination environments and reactivity patterns compared to other copper complexes. The presence of imidazolylmethyl groups also imparts unique biological activity, making it a valuable compound for further research.
Properties
Molecular Formula |
C24H24CuN12O4-2 |
---|---|
Molecular Weight |
608.1 g/mol |
IUPAC Name |
copper;3,6-bis(imidazol-1-id-4-ylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/2C12H14N6O2.Cu/c2*19-11-9(1-7-3-13-5-15-7)17-12(20)10(18-11)2-8-4-14-6-16-8;/h2*3-6,9-10H,1-2H2,(H4,13,14,15,16,17,18,19,20);/q;;+2/p-4 |
InChI Key |
CUCBAVGJVPDLAO-UHFFFAOYSA-J |
Canonical SMILES |
C1=C(N=C[N-]1)CC2C(=O)NC(C(=O)N2)CC3=C[N-]C=N3.C1=C(N=C[N-]1)CC2C(=O)NC(C(=O)N2)CC3=C[N-]C=N3.[Cu+2] |
Origin of Product |
United States |
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